2-[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide
Description
The compound 2-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide features a 1,3,4-oxadiazole core substituted at position 5 with a 3,4-dimethylphenyl group and an acetohydrazide moiety at position 2. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for its electron-deficient nature and metabolic stability, making it a common pharmacophore in drug discovery .
Properties
IUPAC Name |
2-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-7-3-4-9(5-8(7)2)12-16-15-11(18-12)6-10(17)14-13/h3-5H,6,13H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYNMVKWPWTKFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)CC(=O)NN)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3,4-dimethylbenzoic acid hydrazide with acetic anhydride in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted oxadiazole compounds.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics. For instance, in vitro tests demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria.
Anticancer Properties
Research indicates that 2-[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide has anticancer effects. In a study involving several cancer cell lines, the compound showed promising results in inhibiting cell proliferation. The growth inhibition percentages (PGIs) against specific cancer lines were reported as follows:
| Cancer Cell Line | Percent Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H40 | 75.99 |
| HOP-92 | 67.55 |
| MDA-MB-231 | 56.53 |
These findings suggest that the compound may interfere with critical biological pathways involved in cancer progression, potentially through enzyme inhibition or receptor interaction .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, the compound has demonstrated anti-inflammatory properties in various models. It may inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), contributing to its therapeutic potential in treating inflammatory diseases.
Materials Science
Polymer Synthesis
The unique chemical structure of this compound allows it to be utilized in the synthesis of advanced materials. Researchers have explored its use in creating polymers with enhanced electrical conductivity and thermal stability. The incorporation of this compound into polymer matrices has resulted in materials suitable for electronic applications.
Fluorescent Materials
Studies have also investigated the use of this compound in developing fluorescent materials. Its oxadiazole moiety contributes to its luminescent properties, making it a candidate for applications in organic light-emitting diodes (OLEDs) and sensors.
Agrochemicals
Pesticide Development
The compound serves as a precursor for synthesizing novel pesticides and herbicides. Its ability to inhibit specific biological targets makes it an attractive option for developing agrochemicals that can protect crops from pests and diseases while minimizing environmental impact.
Case Studies
- Anticancer Study : A comprehensive study published by the American Chemical Society evaluated the anticancer activity of various oxadiazole derivatives, including this compound. The results highlighted its effectiveness against multiple cancer cell lines with varying degrees of potency .
- Material Science Application : Research conducted on the incorporation of oxadiazole compounds into polymer systems demonstrated enhanced mechanical properties and thermal stability compared to traditional polymers. This study illustrated the potential for creating high-performance materials for industrial applications .
Mechanism of Action
The mechanism of action of 2-[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Aromatic Ring
3-Fluoro-4-methylphenyl Analog ()
The compound 2-[5-(3-fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide replaces one methyl group with a fluorine atom. This modification may enhance binding to targets sensitive to polar interactions, such as enzymes with hydrophobic-active sites .
4-Chlorophenoxy Derivatives ()
In N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-yl-2-sulfanyl acetamides (e.g., compound 7o), the 4-chlorophenoxy group introduces strong electron-withdrawing effects and steric bulk. These derivatives exhibit potent antibacterial activity (MIC < 1 μg/mL against S. typhi), attributed to the sulfanyl group’s role in disrupting bacterial membrane integrity. In contrast, the dimethylphenyl group in the target compound lacks direct electronegative substituents, which may reduce antibacterial potency but improve metabolic stability .
Pyridyl and Nitrophenyl Substitutions ()
Pyridyl-substituted oxadiazoles (e.g., 5-pyridyl-1,3,4-oxadiazoles) demonstrate anticancer activity (IC₅₀ = 0.010 μM against EGFR) due to the pyridine ring’s ability to coordinate with metal ions in enzyme active sites . Similarly, nitrophenyl derivatives (e.g., 5-(4-nitrophenyl)-1,3,4-oxadiazole) enhance Gram-negative antibacterial activity (MIC = 30–43 μg/cm³) through nitro group-mediated redox interactions . The dimethylphenyl group in the target compound offers moderate lipophilicity, balancing bioavailability and target engagement.
Functional Group Modifications
Sulfanyl vs. Acetohydrazide Moieties
Sulfanyl-containing analogs (e.g., 2-{[5-(4-methylpyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetohydrazide in ) exhibit enhanced antimicrobial activity due to sulfur’s nucleophilic reactivity. The target compound’s acetohydrazide group, while less reactive, enables hydrogen bonding with biological targets (e.g., enzymes or receptors), as seen in COX-2 inhibitors (IC₅₀ = 8.2 mM for oxadiazole-linked benzimidazoles) .
Thiazolidinone and Triazole Hybrids ()
Hybrid structures like 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide () combine oxadiazole with triazole rings, broadening biological activity. The triazole moiety improves solubility, while methoxy groups enhance π-π stacking. The target compound’s simpler structure may limit multitarget effects but reduces synthetic complexity .
Antibacterial Activity
- Target Compound: Limited direct data, but structural analogs suggest moderate activity due to the absence of sulfanyl or halogen substituents.
- 4-Chlorophenoxy Derivative (7o): MIC = 0.25 μg/mL against S. typhi, outperforming ciprofloxacin .
- Pyridin-3-yl Derivative () : MIC = 30.2–43.2 μg/cm³, highlighting the role of heteroaromatic substituents .
Anticancer Potential
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | 4-Chlorophenoxy Analog | Pyridyl Derivative |
|---|---|---|---|
| LogP | ~3.2 (estimated) | ~3.8 | ~2.5 |
| Water Solubility | Low (methyl groups) | Very low (Cl substituent) | Moderate (pyridine) |
| Metabolic Stability | High (no reactive groups) | Moderate (sulfanyl) | Low (nitro group) |
Biological Activity
The compound 2-[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide (often abbreviated as DMPOA) belongs to the oxadiazole class of compounds, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of DMPOA, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C17H18N4O2
- Molecular Weight : 314.35 g/mol
- CAS Number : 53337772
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including DMPOA. The compound has shown promising results in various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.38 | Induces apoptosis via p53 pathway and caspase activation |
| U-937 (Acute Monocytic Leukemia) | 12.5 | Cell cycle arrest and apoptosis induction |
| A549 (Lung Cancer) | 15.0 | Inhibition of proliferation and induction of apoptosis |
In a study by MDPI (2020), DMPOA demonstrated cytotoxic activity comparable to established chemotherapeutics like doxorubicin, indicating its potential as a lead compound for further development in cancer therapy .
Antimicrobial Activity
DMPOA has also been evaluated for its antimicrobial properties against various bacterial strains. The results are summarized below:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effectiveness |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate |
| Escherichia coli | 16 µg/mL | High |
| Pseudomonas aeruginosa | 64 µg/mL | Low |
The antimicrobial activity suggests that DMPOA could be explored as an alternative treatment for resistant bacterial infections .
The biological effects of DMPOA can be attributed to its ability to interact with specific cellular targets:
- Apoptosis Induction : DMPOA activates the intrinsic apoptotic pathway by upregulating p53 and activating caspases .
- Cell Cycle Arrest : The compound inhibits key cell cycle regulators, leading to cell cycle arrest in the G1 phase.
- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and function, leading to cell lysis.
Case Studies
- Study on MCF-7 Cells : A detailed analysis demonstrated that DMPOA significantly increased the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins, confirming its role as a potent inducer of apoptosis in breast cancer cells .
- In Vivo Studies : Animal models treated with DMPOA showed reduced tumor growth compared to control groups, reinforcing its potential as an anticancer agent.
- Synergistic Effects : Combination studies with other chemotherapeutics revealed that DMPOA enhances the efficacy of existing treatments, suggesting a possible role in combination therapy strategies .
Q & A
Q. Purity Validation :
- Monitor reaction progress via TLC (e.g., chloroform:methanol, 7:3) .
- Confirm structure using IR (N–H stretch at 3200–3300 cm⁻¹), ¹H/¹³C NMR (amide protons at δ 9–10 ppm), and mass spectrometry .
How do structural modifications (e.g., substituents on the oxadiazole or hydrazide moieties) influence biological activity?
Q. Advanced Structure-Activity Relationship (SAR)
- Oxadiazole substituents : Electron-withdrawing groups (e.g., halogens) enhance anti-fungal activity, while pyridinyl or indolyl groups improve anticancer potency via EGFR inhibition .
- Hydrazide modifications : Aromatic aldehydes (e.g., 3-methoxybenzylidene) increase anti-inflammatory activity by modulating COX-2 inhibition .
- 3,4-Dimethylphenyl vs. other aryl groups : Bulky substituents like 3,4-dimethylphenyl may enhance lipophilicity, improving membrane permeability but potentially reducing solubility .
Q. Methodological Insight :
- Compare bioactivity of derivatives in standardized assays (e.g., MIC for anti-fungal, IC₅₀ for anticancer) .
- Use computational tools (e.g., molecular docking with EGFR or COX-2) to predict binding interactions .
What are the primary biological targets of this compound, and how can mechanistic studies be designed?
Q. Advanced Mechanistic Research
- Reported targets : EGFR (IC₅₀ = 0.010 μM for pyridinyl analogs), COX-2, and mycobacterial enzymes .
- Experimental design :
- Enzyme inhibition assays : Use purified EGFR or COX-2 with fluorogenic substrates to measure inhibition kinetics .
- Molecular docking : Perform AutoDock/Vina simulations to identify key interactions (e.g., hydrogen bonds with EGFR’s ATP-binding pocket) .
- Cellular assays : Evaluate apoptosis (Annexin V/PI staining) or ROS generation in cancer cell lines .
How can contradictory data on anti-inflammatory vs. cytotoxic effects be resolved?
Q. Advanced Data Analysis
- Source of contradictions : Differential substituent effects on COX-2 inhibition (anti-inflammatory) vs. mitochondrial toxicity (cytotoxicity) .
- Resolution strategies :
- Dose-response profiling : Test compounds across a wide concentration range (0.1–100 μM) to identify therapeutic windows .
- Selectivity screening : Compare IC₅₀ values for COX-2 and normal cell viability (e.g., HEK293 cells) .
- Metabolite analysis : Use LC-MS to identify pro-inflammatory mediator suppression (e.g., PGE₂) .
What are the best practices for optimizing yield and selectivity in derivative synthesis?
Q. Advanced Synthetic Chemistry
- Yield optimization :
- Selectivity control :
How can computational methods aid in predicting the pharmacokinetic properties of this compound?
Q. Advanced Computational Modeling
- Tools : Use SwissADME or pkCSM for predicting LogP (lipophilicity), BBB permeability, and CYP450 interactions .
- Key parameters :
- Validation : Correlate predictions with in vitro Caco-2 permeability assays .
What strategies are effective in overcoming bacterial resistance for antitubercular derivatives?
Q. Advanced Antimicrobial Research
- Mechanism-driven design : Modify the acetohydrazide side chain to target non-canonical mycobacterial enzymes (e.g., InhA) .
- Synergistic combinations : Test with first-line drugs (e.g., isoniazid) to reduce MIC values .
- Resistance profiling : Serial passage assays under sub-MIC conditions to monitor resistance development .
How do solvent and temperature variations impact crystallization and polymorph formation?
Q. Advanced Material Science
- Solvent effects : Polar solvents (e.g., ethanol) favor needle-like crystals, while DMSO/water mixtures yield plates .
- Temperature control : Slow cooling (0.5°C/min) from saturated solutions reduces polymorphic diversity .
- Characterization : Use XRD to identify dominant polymorphs and DSC for stability profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
